

1-[4-(Methylsulfonyl)phenyl]piperazine biological activity

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Compound of Interest

Compound Name:	1-[4-(Methylsulfonyl)phenyl]piperazine
Cat. No.:	B062840

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An In-Depth Technical Guide to the Biological Activity of the **1-[4-(Methylsulfonyl)phenyl]piperazine** Scaffold

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery due to their favorable physicochemical properties and versatile biological activities. The piperazine ring is one such "privileged scaffold," prized for its ability to modulate aqueous solubility, basicity, and conformational flexibility, thereby enhancing pharmacokinetic and pharmacodynamic profiles.^{[1][2]} When combined with a phenyl ring bearing a methylsulfonyl group—a key pharmacophore in several successful drugs—the resulting **1-[4-(Methylsulfonyl)phenyl]piperazine** core presents a compelling starting point for the development of novel therapeutics.

This technical guide offers a comprehensive exploration of the **1-[4-(Methylsulfonyl)phenyl]piperazine** scaffold. Moving beyond a simple catalogue of activities, we will dissect the causal relationships between its structural features and its diverse biological functions. This document is designed for researchers, scientists, and drug development professionals, providing not only a thorough review of the existing literature but also actionable experimental protocols and conceptual frameworks to guide future discovery efforts. We will delve into its significant roles in modulating central nervous system targets, its potent anti-inflammatory effects, and its emerging applications in metabolic disorders and oncology.

Part 1: Core Scaffold Analysis: Physicochemical and Synthetic Rationale

The **1-[4-(Methylsulfonyl)phenyl]piperazine** molecule (PubChem CID: 735904) possesses a unique combination of structural motifs that underpin its utility in drug design.[\[3\]](#) The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, typically imparts increased polarity and aqueous solubility, which are desirable for oral bioavailability.[\[2\]](#) Its non-planar "chair" conformation and the basicity of its nitrogens allow for specific interactions with biological targets, often serving as a key hinge or anchoring point.[\[1\]](#)[\[2\]](#)

The para-substituted methylsulfonylphenyl group is equally critical. The sulfone group (SO_2) is a strong hydrogen bond acceptor and is metabolically stable. Its presence on the phenyl ring creates a distinct electronic and steric profile that has proven highly effective for targeting specific enzymes and receptors. This is most famously demonstrated in the class of selective COX-2 inhibitors, where this exact moiety is crucial for activity.[\[4\]](#)

The combination of these two fragments creates a modular scaffold that is synthetically accessible and readily derivatized, allowing for systematic exploration of structure-activity relationships (SAR).[\[5\]](#)[\[6\]](#)[\[7\]](#)

Part 2: Key Biological Activities and Mechanisms of Action

The versatility of the **1-[4-(Methylsulfonyl)phenyl]piperazine** scaffold is evident in the breadth of biological targets it and its derivatives have been shown to modulate.

Central Nervous System Activity: Dopamine Receptor Modulation

A significant body of research has focused on phenylpiperazine derivatives as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets for antipsychotic medications.[\[8\]](#)

- Dopamine D2/D3 Receptor Antagonism: Compounds incorporating the phenylpiperazine core often exhibit antagonist activity at D2 and D3 receptors.[\[9\]](#) This mechanism is central to

the therapeutic effect of many antipsychotic drugs used to treat schizophrenia.

- Dopamine Stabilizers: Certain derivatives, such as those structurally related to ACR16, function as "dopamine stabilizers." These compounds can attenuate the effects of both hyper- and hypo-dopaminergic states. This dual action suggests a potential for antipsychotic efficacy with a reduced risk of motor side effects (extrapyramidal symptoms) compared to traditional antagonists.
- D3 vs. D2 Selectivity: Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a key goal for developing treatments for conditions like substance abuse and levodopa-induced dyskinesia in Parkinson's disease.^{[8][10]} SAR studies have shown that modifications to the phenylpiperazine scaffold can yield compounds with high D3 selectivity, sometimes exceeding 500-fold.^[8]

The proposed mechanism often involves the core scaffold binding to the primary orthosteric site of the dopamine receptor, while appended chemical groups can extend into a secondary or allosteric pocket, modulating the functional outcome of the interaction.^[11]

Anti-inflammatory Activity: Selective COX-2 Inhibition

The 4-(methylsulfonyl)phenyl group is the defining feature of celecoxib and other "coxib" drugs that selectively inhibit cyclooxygenase-2 (COX-2). This enzyme is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.^{[4][7]}

Derivatives built upon the **1-[4-(Methylsulfonyl)phenyl]piperazine** scaffold have been designed and synthesized as potent and selective COX-2 inhibitors.^{[4][7]} The methylsulfonyl group inserts into a secondary binding pocket specific to the COX-2 enzyme, an interaction not possible with the closely related COX-1 enzyme, thus sparing the latter's important physiological functions, such as protecting the gastric lining.^[7] This targeted activity makes these compounds promising candidates for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.^[7]

Metabolic Disorders: GPR119 Agonism

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation in pancreatic β -cells and intestinal L-cells promotes insulin

and glucagon-like peptide-1 (GLP-1) secretion, respectively. A series of pyrimidine derivatives featuring a 4-((4-(methylsulfonyl)benzyl)oxy)phenyl group attached to a piperazine ring were identified as potent GPR119 agonists.^[12] In animal models, the lead compound improved glucose tolerance, promoted insulin secretion, and ameliorated obesity-related symptoms, highlighting the potential of this scaffold in developing novel treatments for metabolic diseases.^[12]

Antimicrobial and Antiproliferative Activities

The piperazine scaffold is present in numerous compounds with antimicrobial and anticancer properties.^[13]

- **Antimicrobial Effects:** Various N-phenylpiperazine derivatives have been synthesized and tested against bacterial and fungal pathogens, with some showing moderate to significant activity against strains like *M. kansasii* and *M. marinum*.^{[14][15]}
- **Antiproliferative Activity:** Novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety have demonstrated antiproliferative effects in cancer cell lines.^[6] The mechanism often involves interference with critical cellular processes like cell cycle progression or DNA replication.^[13]

Part 3: Experimental Protocols for Biological Evaluation

To facilitate further research on this scaffold, this section provides validated, step-by-step protocols for key *in vitro* assays. Trustworthiness in these protocols is achieved through self-validating steps, such as the inclusion of positive and negative controls and the determination of signal-to-background ratios.

Protocol: Dopamine D2/D3 Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (K_i) of a test compound for the human D2 and D3 receptors.

Objective: To quantify the ability of a test compound to displace a known radioligand from the receptor.

Materials:

- Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
- Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.
- Non-specific binding control: Haloperidol (10 μ M).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Test compounds dissolved in 100% DMSO.
- 96-well microplates and glass fiber filters (GF/C).
- Scintillation cocktail and liquid scintillation counter.

Methodology:

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically 10⁻¹¹ M to 10⁻⁵ M). The final DMSO concentration should be \leq 0.5%.
- Assay Setup (in triplicate):
 - Total Binding: Add 50 μ L Assay Buffer, 50 μ L radioligand (at a final concentration near its K_e), and 50 μ L of cell membrane suspension.
 - Non-Specific Binding (NSB): Add 50 μ L Haloperidol (10 μ M), 50 μ L radioligand, and 50 μ L of cell membrane suspension.
 - Test Compound: Add 50 μ L of diluted test compound, 50 μ L radioligand, and 50 μ L of cell membrane suspension.
- Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.

- Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding: Total Binding (CPM) - NSB (CPM).
 - Convert compound CPM to percentage inhibition relative to the specific binding.
 - Plot percentage inhibition against the log concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC_{50} value.
 - Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the radioligand concentration and K_e is its dissociation constant.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol measures the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2.

Objective: To determine the IC_{50} of a test compound for both COX isoforms and calculate its selectivity index.

Materials:

- Purified ovine COX-1 and human recombinant COX-2 enzymes.
- Arachidonic acid (substrate).
- Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

- Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib).
- 96-well plate and plate reader.

Methodology:

- Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically includes the assay buffer, heme, enzyme, and substrate.
- Assay Setup: Run separate plates for COX-1 and COX-2.
 - 100% Initial Activity: Add 150 μ L Assay Buffer, 10 μ L Heme, 10 μ L enzyme solution, and 10 μ L of solvent (DMSO).
 - Inhibitor Wells: Add 150 μ L Assay Buffer, 10 μ L Heme, 10 μ L enzyme solution, and 10 μ L of the test compound at various concentrations.
- Pre-incubation: Incubate the plate for 15 minutes at 25°C.
- Initiate Reaction: Add 10 μ L of arachidonic acid substrate to all wells.
- Reaction Incubation: Incubate for 2 minutes at 25°C. The COX enzyme converts arachidonic acid to PGG₂, which is then reduced, causing a color change in a probe molecule.
- Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.
- Data Analysis:
 - Calculate the percentage inhibition for each concentration of the test compound compared to the 100% initial activity well.
 - Plot percentage inhibition versus log concentration and perform non-linear regression to determine the IC₅₀ for both COX-1 and COX-2.
 - Calculate the COX-2 Selectivity Index: IC₅₀ (COX-1) / IC₅₀ (COX-2).

Part 4: Data Synthesis and Visualization

Clear visualization of complex data is essential for interpretation and decision-making in drug discovery.

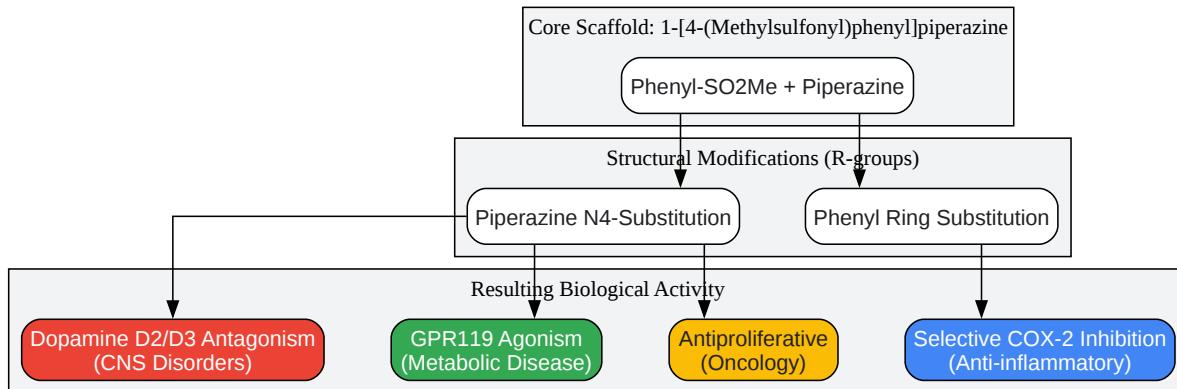
Data Summary Table

The following table summarizes representative biological data for derivatives based on the **1-[4-(Methylsulfonyl)phenyl]piperazine** scaffold, illustrating its multi-target potential.

Compound Class/Example	Target(s)	Activity Type	Potency (K_i or IC_{50})	Selectivity	Reference
Phenylpiperazine Analog (6a)	Dopamine D3	Antagonist	~1 nM (K_i)	~500-fold vs D2	[8]
Dopamine Stabilizer (ACR16-like)	Dopamine D2	Partial Agonist	$ED_{50} = 18.99$ mg/kg (in vivo)	N/A	[16]
Indole Derivative (7h)	COX-2	Inhibitor	0.09 μ M (IC_{50})	366-fold vs COX-1	[7]
Pyrimidine Derivative (9i)	GPR119	Agonist	$EC_{50} = 15$ nM	N/A	[12]

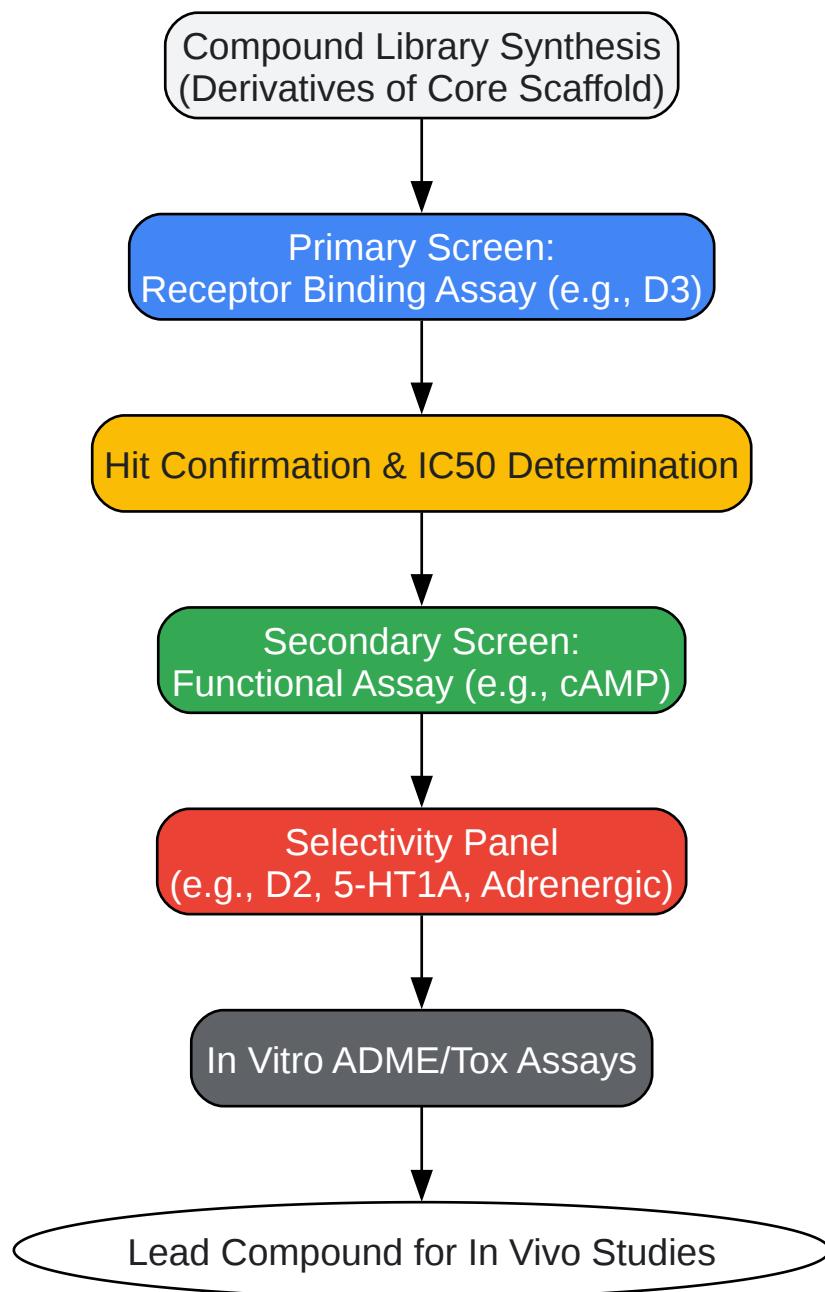
Visualizations (Graphviz)

Diagrams help to conceptualize complex relationships and workflows.



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Caption: General Structure-Activity Relationship (SAR) map.



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